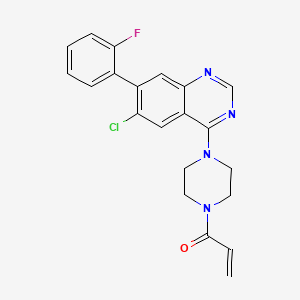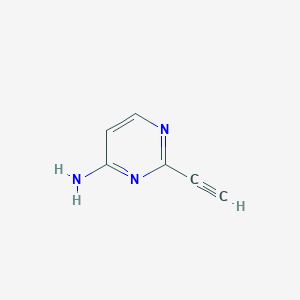
2-Ethynylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylpyrimidin-4-amine is an organic compound with the chemical formula C6H5N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with ethynylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
化学反応の分析
Types of Reactions: 2-Ethynylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid derivatives.
Reduction: Pyrimidine-4-amine derivatives.
Substitution: Pyrimidine derivatives with various functional groups replacing the ethynyl group.
科学的研究の応用
2-Ethynylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
2-Ethynylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
4-Aminopyrimidine: Similar in structure but with the amino group at a different position, leading to variations in its chemical and biological properties.
2,4-Diaminopyrimidine:
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and potential for diverse applications in research and industry .
特性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
2-ethynylpyrimidin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-6-8-4-3-5(7)9-6/h1,3-4H,(H2,7,8,9) |
InChIキー |
RVTZKAUMMAIUNM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
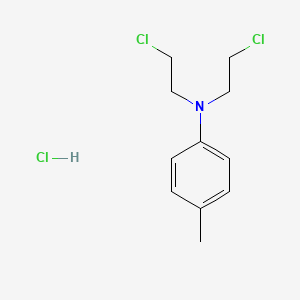
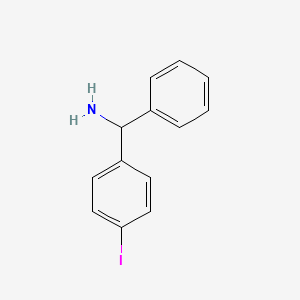
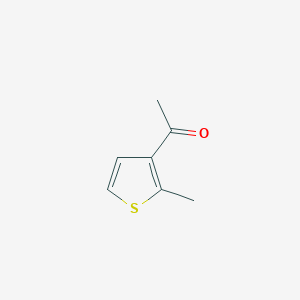
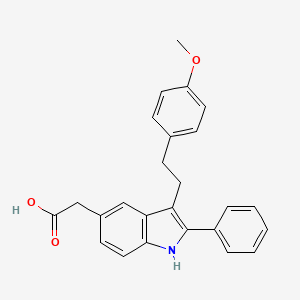
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
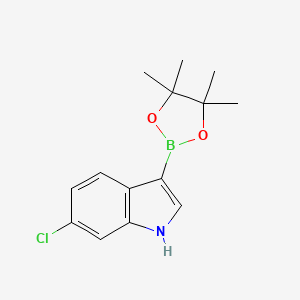

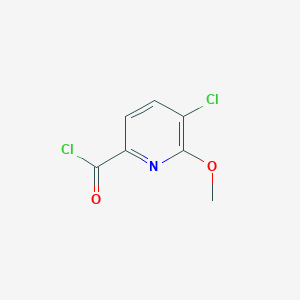
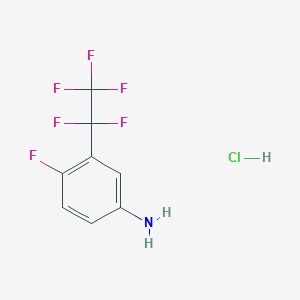
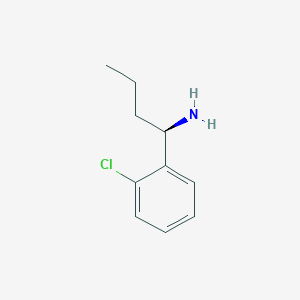
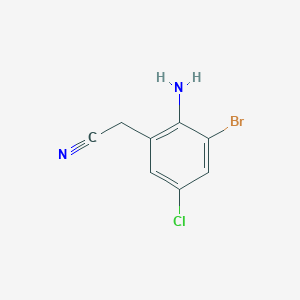
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)
